molecular formula C9H12N2O3 B13624037 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Cat. No.: B13624037
M. Wt: 196.20 g/mol
InChI Key: YHCUSXOZURWBLL-UHFFFAOYSA-N
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Description

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an amino acid precursor under controlled conditions. The reaction may require catalysts, specific pH levels, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Such as nicotinic acid or pyridoxine.

    Amino acid derivatives: Such as alanine or glycine derivatives.

Uniqueness

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is unique due to its specific structure, which combines features of both pyridine and amino acid derivatives. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-6-4-8(12)11(5-7(6)10)3-2-9(13)14/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI Key

YHCUSXOZURWBLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(=O)O

Origin of Product

United States

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